4-Chlorobenzaldehyde

Catalog No.
S595748
CAS No.
104-88-1
M.F
C7H5ClO
M. Wt
140.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzaldehyde

CAS Number

104-88-1

Product Name

4-Chlorobenzaldehyde

IUPAC Name

4-chlorobenzaldehyde

Molecular Formula

C7H5ClO

Molecular Weight

140.56 g/mol

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H

InChI Key

AVPYQKSLYISFPO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)Cl

Solubility

less than 1 mg/mL at 67.1° F (NTP, 1992)

Synonyms

4-Formylphenyl Chloride; NSC 2078; p-Chlorobenzaldehyde; p-Chlorobenzenecarboxaldehyde; p-Chlorophenylaldehyde; para-Chlorobenzaldehyde;

Canonical SMILES

C1=CC(=CC=C1C=O)Cl
  • Condensation Reactions: 4-Chlorobenzaldehyde can undergo aldol condensation reactions with other aldehydes or ketones to form β-hydroxycarbonyl compounds, which can be further modified to obtain various useful molecules.
  • Reductive Amination: 4-Chlorobenzaldehyde can be reduced to 4-chlorobenzylamine through reductive amination using various reducing agents and ammonia or primary amines. This product serves as a precursor for numerous pharmaceuticals and other bioactive molecules.
  • Wittig Reaction: 4-Chlorobenzaldehyde can participate in the Wittig reaction with stabilized ylides to form alkenes with a terminal double bond adjacent to the chlorine atom. These alkenes find applications in polymer synthesis and other areas of organic chemistry.

Application in Medicinal Chemistry

-Chlorobenzaldehyde serves as a building block for the synthesis of various pharmaceuticals due to its unique chemical properties and the potential for further functionalization.

  • Antibacterial Agents: Some derivatives of 4-chlorobenzaldehyde have been identified to possess antibacterial activity against various pathogenic bacteria. Research is ongoing to explore their potential as novel therapeutic agents.
  • Anticancer Agents: Certain derivatives of 4-chlorobenzaldehyde exhibit promising anticancer properties by targeting specific cancer cell pathways. Further studies are needed to evaluate their efficacy and safety in clinical settings.

4-Chlorobenzaldehyde, with the chemical formula C₇H₅ClO and a molecular weight of 140.57 g/mol, is a colorless to light yellow crystalline solid characterized by its pungent odor. It is an aromatic aldehyde that is insoluble in water but readily soluble in organic solvents such as ethanol and ether . The compound is sensitive to air and light, making it necessary to handle it with care to avoid degradation .

Typical of aldehydes. Some notable reactions include:

  • Condensation Reactions: It can react with diethylzinc to yield a mixture of 4-chlorobenzyl alcohol and 1-(4-chlorophenyl)propanol .
  • Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.
  • Oxidation: It can be oxidized to form 4-chlorobenzoic acid under certain conditions.

4-Chlorobenzaldehyde exhibits significant biological activity, particularly as an irritant. Exposure can lead to irritation of the skin, eyes, and mucous membranes. It may be harmful if inhaled or ingested, indicating potential toxicity . Additionally, it has been noted for its use as an intermediate in the synthesis of fungicides and plant growth regulators, highlighting its relevance in agricultural chemistry .

The synthesis of 4-chlorobenzaldehyde can be achieved through several methods:

  • Chlorinated Hydrolysis of p-Chlorotoluene: This method involves adding p-chlorotoluene and phosphorus trichloride into a reaction vessel, heating to 155°C while passing chlorine gas. The reaction mixture is then treated with concentrated sulfuric acid to facilitate the formation of the aldehyde .
  • Oxidation of 4-Chlorobenzyl Alcohol: Another route includes the oxidation of 4-chlorobenzyl alcohol using oxidizing agents such as potassium permanganate or chromic acid.

4-Chlorobenzaldehyde serves multiple applications across various industries:

  • Intermediate in Synthesis: It is used as an intermediate in the production of dyes, optical brighteners, pharmaceuticals, and agricultural chemicals .
  • Metal Finishing Products: The compound finds applications in metal finishing processes due to its reactivity and properties.
  • Research: It is utilized in organic synthesis and research settings for developing new compounds and studying reaction mechanisms.

Several compounds share structural similarities with 4-chlorobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
BenzaldehydeC₇H₆OSimple aromatic aldehyde without chlorine substituent.
3-ChlorobenzaldehydeC₇H₅ClOChlorine at the meta position; different reactivity profile.
2-ChlorobenzaldehydeC₇H₅ClOChlorine at the ortho position; influences sterics in reactions.
p-Chlorobenzenesulfonic acidC₆H₅ClO₃SContains a sulfonic acid group; used in dye manufacturing.

Physical Description

4-chlorobenzaldehyde appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992)
Liquid

XLogP3

2.1

Boiling Point

415 to 417 °F at 760 mm Hg (NTP, 1992)
213.5 °C

Flash Point

190 °F (NTP, 1992)

Density

1.196 at 142 °F (NTP, 1992)

LogP

2.1 (LogP)

Melting Point

111 to 117 °F (NTP, 1992)
47.5 °C

UNII

E67727UP9Z

GHS Hazard Statements

Aggregated GHS information provided by 249 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (79.52%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (83.53%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

104-88-1

Wikipedia

4-chlorobenzaldehyde

Biological Half Life

1.02 Days

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzaldehyde, 4-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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